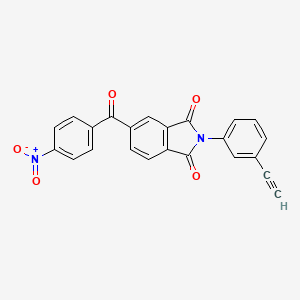![molecular formula C19H19BrN2O2S B5187059 N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)
N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide, also known as BBTA, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. BBTA is a thioamide derivative of benzamide, which is a class of compounds that has been shown to exhibit a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Another study showed that N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide inhibited the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide has been shown to exhibit a variety of biochemical and physiological effects. One study found that N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide increased the production of reactive oxygen species (ROS) in cancer cells, leading to cell death. Another study showed that N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide inhibited the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects. Additionally, N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating that it may have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide is its versatility in scientific research. N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide can be easily synthesized in the lab, and its small size and simple structure make it an ideal candidate for drug discovery and development. However, one limitation of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide is its potential toxicity. While N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide has been shown to be relatively safe in animal studies, further research is needed to determine its long-term effects and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide. One area of interest is the development of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide-based therapies for cancer and inflammatory diseases. Another potential direction is the investigation of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide's effects on the immune system, as it has been shown to modulate the production of cytokines and chemokines. Additionally, further research is needed to determine the optimal dosage and administration of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide for therapeutic use. Overall, N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide is a promising compound that has the potential to be a valuable tool in scientific research and drug development.
Synthesemethoden
The synthesis of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide involves a multi-step process that begins with the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then reacted with acetic anhydride to yield 4-bromobenzylthioacetamide. The final step involves the reaction of 4-bromobenzylthioacetamide with N-allyl-2-aminobenzamide in the presence of triethylamine to form N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. One study found that N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide inhibited the growth of several cancer cell lines, including breast, colon, and lung cancer cells. Another study showed that N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide had potent anti-inflammatory effects in a mouse model of acute lung injury. These findings suggest that N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide may have potential applications in the development of new therapies for cancer and inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-2-11-21-19(24)16-5-3-4-6-17(16)22-18(23)13-25-12-14-7-9-15(20)10-8-14/h2-10H,1,11-13H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUVZZUCPLVBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(4-bromobenzyl)sulfanyl]acetyl}amino)-N-(prop-2-en-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5186980.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2,5-dimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5186984.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B5186993.png)
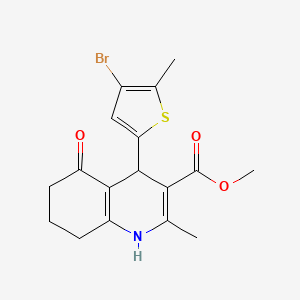
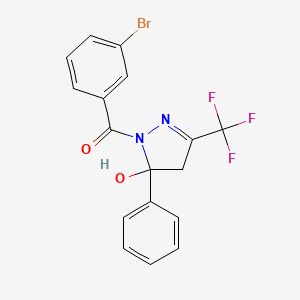
![6,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5187010.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5187026.png)
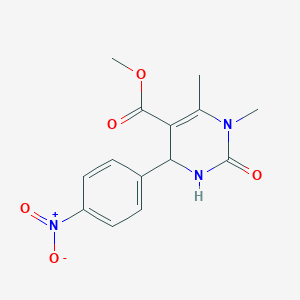

![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)
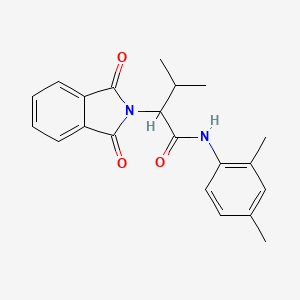
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)
